

In-Depth Technical Guide: Physico-chemical Properties of Deacetylravidomycin N-oxide

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Compound of Interest		
Compound Name:	deacetylravidomycin N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a potent antibiotic and antitumor agent belonging to the gilvocarcin class of natural products.[1] Originally isolated from the fermentation broth of Streptomyces ravidus S50905, this molecule has garnered interest within the scientific community for its biological activities, including efficacy against P388 leukemia and Meth A fibrosarcoma.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **deacetylravidomycin N-oxide**, complete with detailed experimental protocols and visual representations of its production and potential mechanism of action.

Core Physico-chemical Data

The fundamental physico-chemical characteristics of **deacetylravidomycin N-oxide** are summarized in the tables below, providing a clear and concise reference for researchers.

General and Physical Properties

Property	- Value	Reference
Appearance	Yellow crystals	[2]
Melting Point	208—211 °C	[2]
Optical Rotation	[α]D ²⁵ +135° (c 0.1, CHCl ₃)	[2]



Chemical and Spectroscopic Properties

Property	Value	Reference
Molecular Formula	C31H33NO10	[3]
Molecular Weight	579.59 g/mol	[3]
CAS Number	114494-30-3	[3]
UV-Vis λmax (MeOH)	243, 278, 380, 400 nm	[2]
IR νmax (KBr)	3400, 1720, 1625, 1600 cm ⁻¹	[2]
¹H NMR (CDCI₃)	See Table 3 for detailed shifts	[2]
¹³ C NMR (CDCl₃)	See Table 4 for detailed shifts	[2]

Solubility Profile

Solvent	Solubility	Reference
Chloroform (CHCl₃)	Soluble	[2]
Methanol (MeOH)	Soluble	[2]
Water	Insoluble	[2]
n-Hexane	Insoluble	[2]

Detailed Spectroscopic Data ¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information for the structural elucidation of **deacetylravidomycin N-oxide**. The chemical shifts, recorded in CDCl₃, are detailed below.

Table 3: ¹H NMR Chemical Shifts of **Deacetylravidomycin N-oxide**[2]



Proton	Chemical Shift (δ, ppm)
H-1'	6.02
H-2'	4.86
H-3'	4.20
H-4'	5.11
H-5'	4.13
6'-CH₃	1.40
3'-N(CH ₃) ₂	3.38
4'-OCOCH₃	2.11
H-5	7.61
H-7	7.85
H-8	7.18
H-9	7.50
H-11	7.42
8-vinyl CH=CH₂	7.05
8-vinyl CH=CH₂	5.86, 5.60
10-OCH ₃	4.09
12-OCH ₃	4.04
1-OH	13.04

¹³C NMR Spectral Data

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The chemical shifts, recorded in CDCl₃, are provided below.

Table 4: 13C NMR Chemical Shifts of Deacetylravidomycin N-oxide[2]



Carbon	Chemical Shift (δ, ppm)
C-1	161.4
C-2	110.1
C-3	135.2
C-4	114.7
C-4a	133.0
C-5	117.8
C-6	160.7
C-6a	107.0
C-7	125.7
C-8	132.8
C-9	123.3
C-10	160.0
C-10a	111.0
C-11	120.5
C-12	158.0
C-12a	111.4
C-12b	136.2
8-vinyl CH=CH2	133.7
8-vinyl CH=CH2	116.4
10-OCH₃	56.7
12-OCH₃	56.4
C-1'	97.4
C-2'	68.1



C-3'	76.5
C-4'	69.8
C-5'	67.2
6'-CH₃	17.5
3'-N(CH ₃) ₂	56.9
4'-OCOCH₃	170.1, 20.9

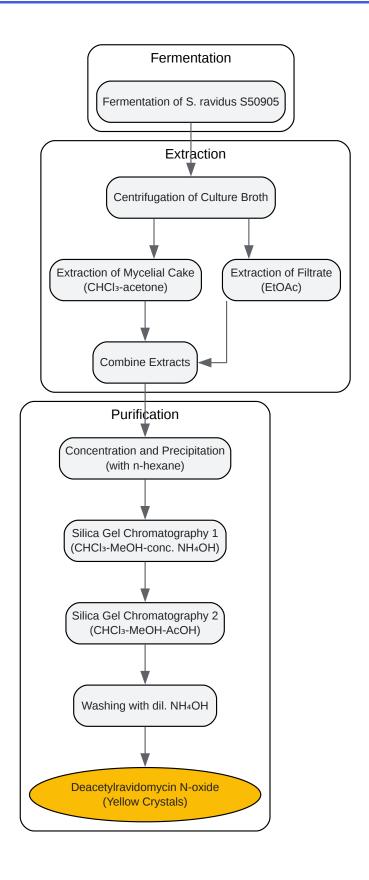
Experimental Protocols

This section details the methodologies for the isolation, synthesis, and characterization of **deacetylravidomycin N-oxide**.

Fermentation and Isolation

Deacetylravidomycin N-oxide is produced by Streptomyces ravidus S50905 through fermentation. The following workflow outlines the general procedure for its isolation and purification.[2]





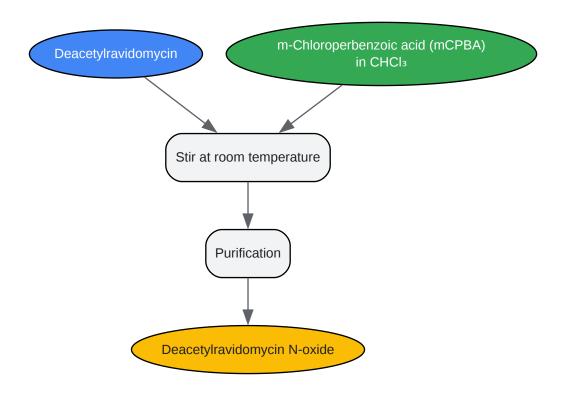
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Fermentation and Isolation Workflow



Chemical Synthesis

Deacetylravidomycin N-oxide can be chemically synthesized from its precursor, deacetylravidomycin.[2] This process involves an oxidation reaction.



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Synthesis of Deacetylravidomycin N-oxide

Standard Protocol for Melting Point Determination

The melting point is determined using a capillary melting point apparatus.[1][4]

- A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rapid rate to determine an approximate melting range.
- A fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.



• The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

General Protocol for Solubility Determination

The solubility of a compound is determined by the shake-flask method.[5][6]

- An excess amount of the compound is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Solubility is expressed in terms of mass per volume (e.g., mg/mL).

Standard Protocol for UV-Vis Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer to determine the wavelengths of maximum absorbance.[7][8][9]

- A solution of the compound is prepared in a UV-transparent solvent (e.g., methanol) at a known concentration.
- The spectrophotometer is calibrated using a blank solution containing only the solvent.
- The sample solution is placed in a quartz cuvette and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
- The wavelengths at which maximum absorbance (λmax) occurs are recorded.

Standard Protocol for FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11][12]



- A small amount of the solid sample (1-2 mg) is finely ground with a spectroscopic grade potassium bromide (KBr) powder (100-200 mg).
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
- The absorption bands corresponding to different functional groups are identified.

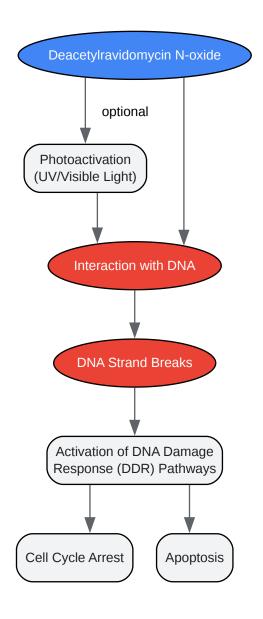
Antitumor Mechanism and Signaling Pathways

The antitumor activity of **deacetylravidomycin N-oxide** and related gilvocarcin analogs is primarily attributed to their ability to induce DNA damage.[13][14] This activity is often enhanced by photoactivation.

Proposed Mechanism of Action

The current understanding of the mechanism of action involves the following key steps:





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Proposed Antitumor Mechanism

Upon entering the cell, **deacetylravidomycin N-oxide** can interact with cellular DNA. This interaction is significantly enhanced by exposure to UV or visible light, leading to the formation of DNA adducts and subsequent single- and double-strand breaks.[15] This DNA damage triggers the cell's DNA Damage Response (DDR) pathways, which can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the DDR will initiate programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell. While the general DDR framework is understood, the specific signaling molecules and pathways directly activated by **deacetylravidomycin N-oxide** require further investigation.



Conclusion

This technical guide has provided a detailed summary of the physico-chemical properties of **deacetylravidomycin N-oxide**, including its general, physical, chemical, and spectroscopic characteristics, as well as its solubility profile. Standardized experimental protocols for the determination of these properties have been outlined to aid researchers in their laboratory work. Furthermore, the proposed mechanism of its antitumor activity, centered on DNA damage, has been presented. Further research into the specific signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.

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